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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of FAK-IN-11, a

known inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that

plays a critical role in cellular signaling pathways governing survival, proliferation, migration,

and adhesion.[1][2] Its overexpression and hyperactivity are implicated in the progression and

metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3]

This document summarizes the known quantitative data for FAK-IN-11 and other relevant FAK

inhibitors, provides detailed experimental protocols for key biological assays, and visualizes

essential signaling pathways and workflows.

Mechanism of Action and In Vitro Activity
FAK-IN-11 functions as a Focal Adhesion Kinase (FAK) inhibitor by binding to the ATP-binding

pocket of the kinase, thereby preventing the phosphorylation of the FAK protein.[4] This

inhibition of FAK's kinase activity disrupts downstream signaling cascades.

Cytotoxic and Anti-proliferative Activity
FAK-IN-11 has demonstrated cytotoxic effects in human breast cancer cell lines. Specifically, in

MDA-MB-231 cells, FAK-IN-11 exhibits an IC50 of 13.73 μM. Studies on other FAK inhibitors

have shown a range of potencies against various cancer cell lines, highlighting the therapeutic

potential of targeting FAK.
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Inhibitor Cell Line(s) IC50 (μM) Reference

FAK-IN-11 MDA-MB-231 13.73

PF-573228 F-G, SKOV-3, PC3 0.03 - 0.1

Compound 18b
Hela, HCT116, MDA-

MB-231
0.27, 0.19, 0.26

VS-4718
Pediatric preclinical

models
0.25 - 3.53

Y11 SW620, BT474 ~10-20 (clonogenicity)

Kinase Inhibition
The primary mechanism of FAK-IN-11 is the direct inhibition of FAK's kinase activity. In vitro

kinase assays are essential for quantifying the potency of inhibitors. While specific Ki or

enzymatic IC50 values for FAK-IN-11 are not readily available in the public domain, other FAK

inhibitors have been extensively characterized.

Inhibitor Target(s) IC50 (nM) Reference

PF-573228 FAK 4

GSK2256098 FAK 0.4

VS-4718 FAK 1.5

PF-431396 FAK/PYK2 2 (FAK), 11 (PYK2)

Y11
FAK

(autophosphorylation)
~50

Effects on Cellular Signaling
FAK acts as a central node in a complex network of signaling pathways. Its inhibition by

compounds like FAK-IN-11 can have profound effects on downstream cellular processes.

FAK Signaling Pathway
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Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads

to the autophosphorylation of FAK at Tyrosine 397 (Y397). This event creates a docking site for

SH2 domain-containing proteins, most notably Src family kinases. The FAK/Src complex then

phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading

to the activation of pathways such as the PI3K/AKT and MAPK/ERK cascades, which promote

cell survival, proliferation, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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